molecular formula C11H12N2O2 B1417304 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol CAS No. 1152531-66-2

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol

Cat. No. B1417304
M. Wt: 204.22 g/mol
InChI Key: SSMIWDNWERIOBC-UHFFFAOYSA-N
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Description

“4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is a chemical compound with the CAS Number: 1152531-66-2 . It has a molecular weight of 204.23 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for “4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is 1S/C11H12N2O2/c1-13-7-9 (6-12-13)8-15-11-4-2-10 (14)3-5-11/h2-7,14H,8H2,1H3 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is a powder that is stored at room temperature . It has a molecular weight of 204.23 .

Scientific Research Applications

Antioxidant Activity

Scientific Field:

Biochemistry and Pharmacology

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol

exhibits antioxidant properties, making it relevant in the field of biochemistry and pharmacology. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells.

Experimental Procedure:

Researchers typically evaluate antioxidant activity using various methods, such as:

Results:

Studies have reported that 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol effectively scavenges free radicals, indicating its potential as an antioxidant .

Medicinal Chemistry

Scientific Field:

Drug Discovery and Development

Summary:

The compound’s structure suggests it could serve as a scaffold for designing novel drugs. Researchers explore its derivatives for various therapeutic applications.

Experimental Procedure:

Results:

Several derivatives exhibit promising activities, including antibacterial, antifungal, and anti-inflammatory effects .

Kinase Inhibitors

Scientific Field:

Cancer Research

Summary:

Some derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol act as kinase inhibitors, potentially targeting cancer-related pathways.

Experimental Procedure:

Results:

Certain derivatives selectively inhibit kinases associated with cancer, offering potential as targeted therapies .

Apoptosis Induction

Scientific Field:

Cell Biology

Summary:

A specific derivative of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol induces apoptosis in breast cancer cells.

Experimental Procedure:

Results:

The derivative induces apoptosis in breast cancer cells and inhibits colony formation in a concentration-dependent manner .

Radioprotectants

Scientific Field:

Radiation Biology

Summary:

Derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol are investigated for their potential as radioprotectants.

Experimental Procedure:

Results:

Certain derivatives exhibit radioprotective properties, potentially mitigating radiation-induced damage .

Enzyme Inhibition

Scientific Field:

Enzymology

Summary:

Researchers explore derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol as enzyme inhibitors.

Experimental Procedure:

Results:

Some derivatives show promising enzyme inhibition profiles, suggesting applications in enzyme-targeted therapies .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-7-9(6-12-13)8-15-11-4-2-10(14)3-5-11/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMIWDNWERIOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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